3-(1,3-Benzodioxol-5-yl)-6-phenyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-6-phenyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a benzodioxole ring, a phenyl group, and a triazolothiadiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-phenyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolothiadiazine core through cyclization reactions, followed by the introduction of the benzodioxole and phenyl groups. Reaction conditions may vary, but common reagents include hydrazine derivatives, carbon disulfide, and various acids and bases to facilitate the cyclization and substitution reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-phenyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-(1,3-Benzodioxol-5-yl)-6-phenyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid include other triazolothiadiazines and benzodioxole derivatives These compounds share structural similarities but may differ in their chemical and biological properties
Properties
CAS No. |
126598-23-0 |
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Molecular Formula |
C19H14N4O4S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
InChI |
InChI=1S/C19H14N4O4S/c24-16(25)9-15-17(11-4-2-1-3-5-11)22-23-18(20-21-19(23)28-15)12-6-7-13-14(8-12)27-10-26-13/h1-8,15H,9-10H2,(H,24,25) |
InChI Key |
LCONGYWDXPDARU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C(S4)CC(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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